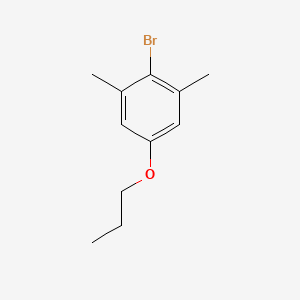

2-Bromo-1,3-dimethyl-5-propoxybenzene

Description

2-Bromo-1,3-dimethyl-5-propoxybenzene is a substituted aromatic compound featuring a bromine atom at the 2-position, methyl groups at the 1- and 3-positions, and a propoxy group at the 5-position.

Properties

IUPAC Name |

2-bromo-1,3-dimethyl-5-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-4-5-13-10-6-8(2)11(12)9(3)7-10/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDBSVZGKAOFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C(=C1)C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dimethyl-5-propoxybenzene typically involves the bromination of 1,3-dimethyl-5-propoxybenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 2-Bromo-1,3-dimethyl-5-propoxybenzene may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Substitution Reactions: 2-Bromo-1,3-dimethyl-5-propoxybenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives under specific conditions.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3-dimethyl-5-propoxybenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-1,3-dimethyl-5-propoxybenzene or 2-amino-1,3-dimethyl-5-propoxybenzene can be formed.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: 1,3-Dimethyl-5-propoxybenzene.

Scientific Research Applications

2-Bromo-1,3-dimethyl-5-propoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethyl-5-propoxybenzene in chemical reactions involves electrophilic aromatic substitution, where the bromine atom acts as an electrophile and reacts with the electron-rich aromatic ring. The reaction proceeds through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The solubility, molecular volume, and electronic properties of substituted benzenes are highly dependent on the nature and position of substituents. Below is a comparative analysis of 2-Bromo-1,3-dimethyl-5-propoxybenzene and related compounds:

Key Observations:

- Solubility : The addition of a propoxy group (electron-donating, bulky) is expected to reduce water solubility compared to 2-bromo-1,3-dimethylbenzene (0.10 mmol/L) due to increased hydrophobicity. This aligns with the "cut-off effect" observed in halogenated benzenes, where solubility thresholds correlate with pharmacological activity .

Pharmacological Activity

highlights that halogenated dimethylbenzenes exhibit a solubility-dependent cutoff for GABAA receptor modulation. For instance:

- 2-Bromo-1,3-dimethylbenzene (0.10 mmol/L solubility) lacks receptor efficacy, whereas 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) potentiates GABAA receptors .

- 2-Bromo-1,3-dimethyl-5-propoxybenzene : The propoxy group likely further reduces solubility (<0.10 mmol/L), placing it below the threshold for receptor interaction. This suggests minimal GABAA activity, consistent with brominated analogs.

Biological Activity

2-Bromo-1,3-dimethyl-5-propoxybenzene is a brominated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H15BrO

- Molecular Weight : 253.15 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane; poorly soluble in water.

The biological activity of 2-Bromo-1,3-dimethyl-5-propoxybenzene is attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Electrophilic Substitution : The bromine atom enhances reactivity, allowing for electrophilic substitution reactions with nucleophiles in biological systems.

- Covalent Bond Formation : The bromine can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.

- Antioxidant Activity : Similar compounds have demonstrated the ability to reduce reactive oxygen species (ROS), indicating potential antioxidant properties that may mitigate oxidative stress linked to diseases like cancer.

Antioxidant Activity

Research indicates that derivatives of brominated benzene compounds exhibit significant antioxidant properties. For instance, studies have shown that these compounds can reduce ROS levels in vitro, suggesting a protective effect against oxidative damage.

Anti-inflammatory Effects

Brominated aromatic compounds have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 2-Bromo-1,3-dimethyl-5-propoxybenzene may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that this compound may induce apoptosis in certain cancer cells. Preliminary results suggest effective concentrations for inducing cytotoxic effects, with IC50 values indicating potential utility as an anticancer agent .

Data Table: Summary of Biological Activities

Case Studies

-

Antioxidant Activity Study :

A study demonstrated that brominated benzene derivatives significantly reduced ROS levels in vitro, suggesting similar effects for 2-Bromo-1,3-dimethyl-5-propoxybenzene. -

Anti-inflammatory Mechanisms :

In experiments using macrophage cell lines, treatment with related compounds resulted in decreased expression of inflammatory markers, indicating potential therapeutic applications for inflammatory diseases. -

Cytotoxic Effects :

A cytotoxicity assay on human cancer cell lines revealed that 2-Bromo-1,3-dimethyl-5-propoxybenzene could inhibit cell proliferation effectively, with specific IC50 values highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.